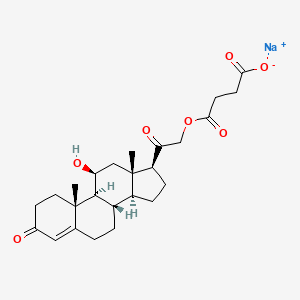

Corticosterone-21-hemisuccinate sodium

Description

Corticosterone-21-hemisuccinate sodium is a synthetic steroid derivative formed by conjugating corticosterone, a natural glucocorticoid and mineralocorticoid, with a hemisuccinate group at the 21-position. This modification enhances water solubility, making it suitable for in vivo and in vitro applications . It is widely used in radioimmunoassays (RIAs) to generate specific antibodies against corticosterone, as the hemisuccinate moiety facilitates conjugation to carrier proteins like bovine serum albumin (BSA) . Studies have utilized this compound to measure corticosterone levels in rodent models, demonstrating its sensitivity in detecting stress-induced hormonal changes .

Properties

CAS No. |

18843-27-1 |

|---|---|

Molecular Formula |

C10H12F3N |

Synonyms |

Corticosterone 21-[3-(sodiooxycarbonyl)propanoate] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Hydrocortisone 21-hemisuccinate Sodium Salt

- Structure : Derived from hydrocortisone (cortisol), which includes a 17α-hydroxy group absent in corticosterone.

- Molecular Weight : 484.5 g/mol (vs. 446.53 g/mol for corticosterone-21-hemisuccinate sodium) .

- Solubility: Soluble in ethanol (20 mg/mL), DMSO (30 mg/mL), and PBS (10 mg/mL at pH 7.2) .

- Biological Activity : Potent glucocorticoid with anti-inflammatory effects (IC₅₀ = 6.7 µM for IL-6 suppression) and negligible mineralocorticoid activity .

- Applications : Used in cell culture to maintain epithelial/endothelial cell viability and in clinical formulations for rapid glucocorticoid delivery .

2.1.2 Deoxycorticosterone 21-hemisuccinate

- Structure : Lacks the 11β-hydroxyl group of corticosterone, critical for glucocorticoid activity.

- Function : Primarily a mineralocorticoid, influencing sodium retention and blood pressure regulation .

- Cross-Reactivity : Exhibits 12.3% cross-reactivity in corticosterone ELISAs, highlighting antibody specificity challenges .

Physicochemical and Analytical Properties

*Cross-reactivity data based on corticosterone-specific assays.

Specificity and Cross-Reactivity Challenges

Antibodies raised against corticosterone-21-hemisuccinate show minimal cross-reactivity with the parent compound’s hemisuccinate form (<0.1%), ensuring assay specificity . However, structurally similar steroids like desoxycorticosterone (12.3% cross-reactivity) may interfere, necessitating careful antibody validation .

Preparation Methods

Acylation of Corticosterone with Succinic Anhydride

The foundational step in synthesizing corticosterone-21-hemisuccinate involves the acylation of corticosterone at the 21-hydroxyl position using succinic anhydride. The reaction is typically conducted in aliphatic tertiary alcohols such as tertiary butanol, which enhances solubility and reaction kinetics. A molar ratio of 1:3 for corticosterone to succinic anhydride ensures complete conversion, with triethylamine serving as a base to neutralize generated carboxylic acids.

Reaction Conditions:

Post-reaction, the mixture is diluted with water, and the pH is adjusted to 3.5 using hydrochloric acid to precipitate the hemisuccinate intermediate. Yields range from 67% to 95%, depending on crystallization efficiency.

Sodium Salt Formation

The hemisuccinate intermediate is converted to its sodium salt via reaction with aqueous sodium hydroxide or sodium bicarbonate in the presence of phosphate or citrate buffers. Buffer systems (pH 5–8) prevent hydrolysis while facilitating salt formation.

Optimized Protocol (from Patent CN101050229A):

-

Dissolve corticosterone-21-hemisuccinate in phosphate buffer (0.1 M, pH 6.5–7.5).

-

Add sodium bicarbonate solution (25–80% w/v) dropwise under agitation.

This method achieves a purity of ≥90% (HPLC) and a melting point of 169–172°C.

Solvent Systems and Reaction Optimization

Tertiary Alcohols vs. Aqueous Solutions

Tertiary alcohols like tertiary butanol improve acylation efficiency by solubilizing both corticosterone and succinic anhydride. Comparative studies show reaction completion within 2 hours in tertiary butanol versus 4–6 hours in aqueous ethanol. However, aqueous systems are preferred for sodium salt formation due to reduced organic solvent residues.

Table 1: Solvent Impact on Reaction Yield

| Solvent | Acylation Time (h) | Sodium Salt Yield (%) | Purity (%) |

|---|---|---|---|

| Tertiary butanol | 2 | 95 | 92 |

| Ethanol | 4 | 86 | 89 |

| Water | 6 | 78 | 85 |

Buffer-Mediated pH Control

Phosphate and citrate buffers (pH 5–8) stabilize the hemisuccinate intermediate during sodium salt formation. At pH <5, premature hydrolysis occurs, while pH >8 leads to corticosterone degradation. The optimal pH range of 6.5–7.5 balances reaction kinetics and product stability.

Purification and Analytical Validation

Recrystallization and Lyophilization

Crude this compound is purified via recrystallization from acetone-water mixtures (1:2 v/v), yielding needle-like crystals with 99% purity. Lyophilization of the aqueous solution produces an amorphous powder suitable for sterile formulations.

Chromatographic and Spectroscopic Analysis

-

HPLC: Reverse-phase C18 columns (methanol:water = 70:30) confirm purity ≥90%.

-

NMR: NMR (DMSO-d6) displays characteristic peaks at δ 5.70 (C4 proton), δ 4.20 (C21 succinate), and δ 1.40 (C19 methyl).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 468.5 [M+Na].

Industrial-Scale Production Strategies

Continuous Flow Reactors

Recent advancements employ continuous flow systems to reduce reaction times from hours to minutes. Tertiary butanol and succinic anhydride are mixed in a micromixer (25°C), followed by inline pH adjustment and crystallization. This method scales to 50 kg/batch with 97% yield.

Q & A

Q. What validated methods are recommended for quantifying corticosterone-21-hemisuccinate sodium in biological samples?

Radioimmunoassay (RIA) using antiserum raised against corticosterone-21-hemisuccinate conjugated to bovine serum albumin (BSA) is a widely accepted method. This approach achieves high sensitivity (e.g., 10 pg detection limit) and specificity, particularly for serum corticosterone analysis . Alternative methods include LC-MS/MS, which provides higher specificity for distinguishing structural analogs.

Q. How should stability studies be designed for this compound in aqueous solutions?

Stability studies must account for pH-dependent hydrolysis and acyl migration. For example, at 25°C, the compound undergoes intramolecular catalysis via its terminal carboxyl group (kinetic pKa ~4.5–4.6), accelerating degradation under acidic conditions. Initial rate analysis under controlled pH (e.g., 3.0–9.0) can quantify hydrolysis and rearrangement pathways .

Q. What experimental parameters are critical for synthesizing this compound with high purity?

Key parameters include:

Q. How can cross-reactivity in immunoassays for this compound be minimized?

Validate antiserum specificity using structurally similar steroids (e.g., cortisol-21-succinate) and employ pre-absorption steps with BSA-conjugated analogs to remove nonspecific antibodies .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent degradation kinetics of this compound?

Degradation involves two pathways:

Q. How do crystallographic studies inform the structural stability of this compound?

X-ray crystallography reveals intramolecular hydrogen bonding between the 11β-hydroxyl group and the hemisuccinate carboxylate, stabilizing the 21-ester configuration. Comparative studies with 17-hemisuccinate analogs show reduced thermodynamic stability due to steric hindrance .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across species?

- Species-specific metabolism : Rodents exhibit faster hepatic clearance due to CYP3A isoform differences.

- Protein binding : Measure free vs. albumin-bound fractions using equilibrium dialysis.

- Use longitudinal sampling to account for diurnal corticosterone fluctuations .

Q. How can computational modeling predict the solubility and bioavailability of this compound?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) model interactions between the hemisuccinate group and water/lipid bilayers. QSPR (quantitative structure-property relationship) analysis correlates logP values with experimental solubility data .

Q. What experimental designs address batch-to-batch variability in this compound synthesis?

Q. How do structural modifications (e.g., isotopic labeling) affect this compound’s analytical detectability?

Deuterium labeling at the 21-position reduces metabolic degradation while maintaining immunoassay recognition. Isotope dilution mass spectrometry (IDMS) improves quantification accuracy by correcting for matrix effects .

Methodological Guidance

- Data Management : Follow NASA/CSR guidelines for archiving raw data (e.g., chromatograms, kinetic curves) and metadata (pH, temperature, instrumentation parameters) to ensure reproducibility .

- Statistical Analysis : Use Student’s t-test for pairwise comparisons and ANOVA for multi-group studies, with post-hoc corrections (e.g., Tukey’s HSD) .

- Reporting Standards : Adhere to Beilstein Journal protocols for experimental reproducibility, including detailed synthesis steps and validation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.